N-[(3,4-dimethoxyphenyl)methyl]-N-[3-(furan-2-yl)-4-methylpentyl]acetamide
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Overview
Description
N-[(3,4-dimethoxyphenyl)methyl]-N-[3-(furan-2-yl)-4-methylpentyl]acetamide is a complex organic compound with a unique structure that includes both a furan ring and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-N-[3-(furan-2-yl)-4-methylpentyl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 3,4-dimethoxybenzyl chloride and 3-(furan-2-yl)-4-methylpentylamine. These intermediates are then reacted under specific conditions to form the final product.
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Step 1: Preparation of 3,4-dimethoxybenzyl chloride
- React 3,4-dimethoxybenzyl alcohol with thionyl chloride (SOCl₂) in the presence of a catalyst.
- Reaction conditions: Reflux at 60-70°C for 2-3 hours.
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Step 2: Preparation of 3-(furan-2-yl)-4-methylpentylamine
- React 3-(furan-2-yl)-4-methylpentan-1-ol with ammonia (NH₃) in the presence of a dehydrating agent.
- Reaction conditions: Reflux at 80-90°C for 4-5 hours.
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Step 3: Formation of this compound
- React 3,4-dimethoxybenzyl chloride with 3-(furan-2-yl)-4-methylpentylamine in the presence of a base such as triethylamine.
- Reaction conditions: Stirring at room temperature for 12-16 hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-dimethoxyphenyl)methyl]-N-[3-(furan-2-yl)-4-methylpentyl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group (if present) can be reduced to an amine group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Halogenating agents such as bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-[(3,4-dimethoxyphenyl)methyl]-N-[3-(furan-2-yl)-4-methylpentyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-N-[3-(furan-2-yl)-4-methylpentyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
- N-(3,4-dimethoxyphenethyl)acetamide
- N-(3,4-dimethoxyphenyl)acetamide
Uniqueness
N-[(3,4-dimethoxyphenyl)methyl]-N-[3-(furan-2-yl)-4-methylpentyl]acetamide is unique due to its combination of a furan ring and a dimethoxyphenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
896823-15-7 |
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Molecular Formula |
C21H29NO4 |
Molecular Weight |
359.5 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-N-[3-(furan-2-yl)-4-methylpentyl]acetamide |
InChI |
InChI=1S/C21H29NO4/c1-15(2)18(19-7-6-12-26-19)10-11-22(16(3)23)14-17-8-9-20(24-4)21(13-17)25-5/h6-9,12-13,15,18H,10-11,14H2,1-5H3 |
InChI Key |
CYYIUYNNUCBPQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CCN(CC1=CC(=C(C=C1)OC)OC)C(=O)C)C2=CC=CO2 |
solubility |
49.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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